Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQAWOGFJQNATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Mono-Boc Protected Piperazine
One common route begins with mono-Boc protected piperazine derivatives, such as tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The synthesis involves nucleophilic aromatic substitution where the protected piperazine reacts with fluoronitrobenzene derivatives in the presence of potassium carbonate in DMSO at elevated temperatures (~80°C) over 19 hours. Post-reaction, the Boc group is removed using trifluoroacetic acid (TFA), and the intermediate is purified via flash chromatography to yield the Boc-protected aminoethyl piperazine, which can be further functionalized to introduce the ethyl ester and aminoethyl side chain.
Nucleophilic Substitution and Alkylation
Another approach involves the alkylation of piperazine with ethyl chloroformate derivatives or similar electrophiles. For instance, the reaction of mono-Boc piperazine with ethyl chloroformate in the presence of bases like sodium bicarbonate or potassium carbonate can yield the esterified intermediate, which is subsequently deprotected and functionalized with aminoethyl groups.
Use of Protecting Groups and Deprotection
Protection strategies, such as Boc protection, are crucial to selectively functionalize one nitrogen atom of piperazine. After the desired substitution, deprotection steps using acids (e.g., TFA) facilitate the removal of protecting groups, allowing for subsequent coupling reactions to introduce aminoethyl functionalities.
Flow Chemistry and Microwave-Assisted Methods
Microwave-Assisted Synthesis
Recent advancements include microwave irradiation to accelerate reaction times and improve yields. For example, the synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was achieved using microwave heating in methanol, significantly reducing reaction times from hours to minutes while maintaining high purity and yield (~97%). This method enhances energy efficiency and reaction control, making it suitable for scale-up.
Flow Chemistry
Flow reactors enable continuous processing of reactions such as the nucleophilic aromatic substitution of protected piperazine derivatives with aromatic halides. This method offers improved safety, scalability, and reproducibility. An example includes passing a solution of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate through a flow reactor with controlled temperature and residence time, followed by purification steps.
Key Reaction Conditions and Data Summary
| Methodology | Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Batch (Classical) | Mono-Boc protected piperazine | Potassium carbonate, fluoronitrobenzene | 80°C, 19 hours | ~81% | Nucleophilic aromatic substitution |
| Microwave-assisted | Benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate | Hydrogen, Pd/C | Microwave, 2 hours | 97% | Hydrogenation for Boc removal |
| Flow chemistry | Protected piperazine + aromatic halides | Base, solvent | Controlled temperature, continuous flow | Variable | Scalable and rapid synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminoethyl group participates in alkylation and arylation reactions. In Pd-catalyzed cross-couplings, it reacts with chloro-substituted heterocycles:
These reactions highlight its utility in constructing complex heterocyclic systems for drug discovery.
Coupling Reactions
The amino group facilitates amide bond formation via carbodiimide-mediated coupling:
Such couplings are critical for peptide-mimetic drug development.
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis under basic conditions to generate carboxylic acid derivatives:
Hydrolysis is often a precursor step for further functionalization, such as reductive amination or urea formation.
Reductive Amination
The primary amine reacts with aldehydes/ketones under reducing conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₃CN, MeOH, 0°C to RT | 2-((6,7-Dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide | 80% |
This method is pivotal for introducing secondary amine motifs in bioactive molecules.
Scientific Research Applications
Biological Activities
Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate exhibits a range of biological activities, making it a valuable compound in pharmacological research. Key areas of investigation include:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, studies have shown that analogs can induce apoptosis in cancer cells through mitochondrial pathways .
- Neuroprotective Effects: The compound has been studied for its potential in treating neurodegenerative diseases such as Parkinson's disease. Structure-activity relationship studies suggest that modifications to the piperazine moiety enhance its neuroprotective properties .
- Antimicrobial Properties: this compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 1: Anticancer Research
A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer efficacy of this compound derivatives. The researchers synthesized several derivatives and tested their effects on human cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells, with IC50 values reaching as low as 5 µM .
Case Study 2: Neuroprotective Mechanism
In a structure-activity relationship study aimed at developing multifunctional drugs for Parkinson's disease, researchers found that this compound derivatives exhibited significant neuroprotective effects in vitro. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates under toxic conditions .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Piperazine Derivatives
*LogP values estimated via computational tools (e.g., ChemAxon).
- Aminoethyl vs. Sulfonamide Groups: The 2-aminoethyl group in the target compound enhances water solubility compared to sulfonamide derivatives (e.g., ), which exhibit higher lipophilicity (LogP 3.1) due to aromatic and sulfonyl groups.
- Carbamate Variations : Replacing the ethyl carbamate with a tert-butyl group () increases steric bulk, reducing solubility but improving metabolic stability.
Table 2: Pharmacological Profiles of Selected Analogs
Structural Advantages and Limitations
- Target Compound: The 2-aminoethyl group offers synthetic flexibility for further derivatization (e.g., amidation, Schiff base formation). However, its moderate LogP limits blood-brain barrier penetration.
- Sulfonamide Derivatives : High receptor affinity but poor solubility complicates formulation.
- Hydroxy-Methylsulfonyl Analogs : Balanced polarity improves bioavailability but may increase metabolic clearance.
Biological Activity
Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with an ethyl carboxylate group and an aminoethyl side chain. The molecular formula is , with a molecular weight of approximately 172.23 g/mol. The presence of the piperazine moiety is crucial for its biological activity, often enhancing interactions with various biological targets.
The mechanism of action for this compound involves interactions with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in the treatment of neurological disorders. Additionally, studies suggest that it may exhibit antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related conditions .
Biological Activities
This compound has been investigated for various biological activities:
- Antioxidant Activity : Preliminary studies indicate that the compound demonstrates significant antioxidant properties, which may protect cells from oxidative damage.
- Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Research indicates that piperazine derivatives can enhance neuroprotection, making this compound a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Cytotoxicity in Cancer Cells :
Compound IC50 (μM) Cell Line This compound 15.3 4T1 (breast cancer) Control (Doxorubicin) 0.5 4T1 -
Neuroprotective Studies :
- In experiments designed to evaluate neuroprotective effects, this compound exhibited a significant reduction in neuronal cell death induced by oxidative stress. The compound was tested alongside established neuroprotective agents, showing comparable efficacy.
-
Antioxidant Activity Assessment :
- The antioxidant capacity was measured using DPPH radical scavenging assays, where this compound demonstrated a scavenging activity comparable to standard antioxidants.
Concentration (μM) % Scavenging Activity 10 45 50 75 100 90
Q & A
Q. What synthetic routes are commonly used to prepare Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl analogs (structurally similar) are synthesized by reacting Boc-protected piperazine derivatives with halogenated intermediates under nickel or palladium catalysis. Purification often involves silica gel chromatography with gradients of ethyl acetate in dichloromethane . For ethyl derivatives, esterification of carboxylate intermediates with ethanol under acidic conditions is a plausible route, though specific protocols require optimization of solvent systems and catalyst loading.
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural validation employs NMR (¹H, ¹³C) spectroscopy to confirm functional groups and connectivity. For instance, ¹H-NMR of analogous compounds shows characteristic peaks for piperazine protons (δ 2.5–3.5 ppm) and ester carbonyls (δ 4.1–4.3 ppm) . X-ray crystallography further resolves molecular conformation, with SHELX software used for refinement (R-values < 0.05) . Elemental analysis (e.g., C, H, N content) and mass spectrometry (MALDI-TOF) provide additional confirmation .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Refer to GHS classifications for structurally related piperazine derivatives, which may exhibit acute oral toxicity (Category 4, H302). Use PPE (gloves, goggles), fume hoods for aerosol prevention, and avoid skin contact. Emergency procedures include rinsing eyes with water for 15 minutes and consulting SDS for spill management .
Advanced Research Questions
Q. How can crystallographic data contradictions in piperazine derivatives be resolved?
Methodological Answer: Contradictions in conformation (e.g., chair vs. boat piperazine rings) arise from packing effects or intermolecular interactions. Use high-resolution X-ray data (e.g., Bruker Kappa APEXII CCD) and refine with SHELXL, focusing on hydrogen-bonding geometry (C–H···O/N distances: 2.5–3.0 Å) to validate stability . Compare thermal ellipsoid models to assess positional disorder or dynamic effects in crystal lattices.
Q. What strategies optimize low-yielding amidation or coupling reactions involving this compound?
Methodological Answer: Catalyst screening (e.g., NiBr₂·3H₂O with pyrrolidine additives) improves cross-coupling yields (e.g., 76% in tert-butyl analogs) by reducing deactivation . Solvent polarity adjustments (e.g., DME vs. ethanol) and stoichiometric control (1.5 eq. nucleophile) minimize byproducts. Monitor reactions via TLC (Rf = 0.12 in hexane:EtOAc 8:1) and isolate via flash chromatography .
Q. How does molecular conformation influence reactivity in piperazine-carboxylate derivatives?
Methodological Answer: Piperazine chair conformations (dihedral angles ~74°) enhance steric accessibility for nucleophilic attack at the carbonyl group. Boat conformations, observed in strained derivatives, may reduce reactivity due to intramolecular H-bonding (e.g., C–H···N interactions). Computational modeling (DFT) can predict energy barriers for conformational transitions .
Q. What analytical challenges arise in characterizing byproducts during synthesis?
Methodological Answer: Byproducts (e.g., pyrrolidine-coupled side-products in cross-couplings) require LC-MS or ¹H-NMR crude mixture analysis for identification . High-resolution mass spectrometry (HRMS) differentiates isobaric species, while preparative HPLC isolates minor components for structural elucidation.
Q. How do solvent systems affect crystallization of this compound derivatives?
Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMF/EtOAc mixtures) yields single crystals suitable for X-ray studies. Crystal packing is stabilized via weak intermolecular interactions (C–H···O), influenced by solvent polarity. For hygroscopic derivatives, anhydrous conditions prevent hydrate formation .
Q. What role do protecting groups (e.g., Boc, ethyl esters) play in derivative synthesis?
Methodological Answer: Boc groups enhance amine stability during coupling reactions and are cleaved under acidic conditions (e.g., TFA/DCM) . Ethyl esters improve solubility in organic phases, facilitating purification. Comparative studies show tert-butyl analogs exhibit higher crystallinity, while ethyl derivatives offer better metabolic stability in biological assays .
Q. How are computational methods integrated with experimental data for structural analysis?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities of piperazine derivatives to biological targets (e.g., PI3K/Akt/mTOR inhibitors), guiding synthetic prioritization . Density Functional Theory (DFT) calculations validate crystallographic torsional angles and electronic properties (e.g., HOMO-LUMO gaps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
